molecular formula C18H12ClNO3 B5405319 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol

2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol

Cat. No.: B5405319
M. Wt: 325.7 g/mol
InChI Key: ZOZYGAUGABSNNJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.

Future Directions

There are several future directions for research on 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One area of research could focus on developing more efficient synthesis methods for this compound. Another area of research could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Additionally, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been achieved using various methods. One commonly used method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with vinyl magnesium bromide to yield the final product.

Scientific Research Applications

2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been studied extensively for its potential scientific research applications. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZYGAUGABSNNJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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